1-(3,4-Dichlorobenzyl)piperidin-3-ol

Beschreibung

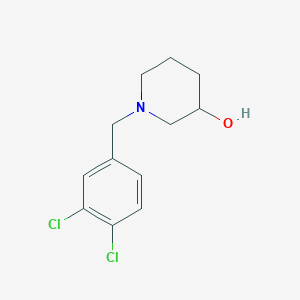

1-(3,4-Dichlorobenzyl)piperidin-3-ol is an organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 3,4-dichlorobenzyl group at the 1-position. This structure combines a heterocyclic amine with a halogenated aromatic moiety, making it a candidate for pharmaceutical and agrochemical applications. The 3,4-dichlorobenzyl group is known to enhance lipophilicity and bioactivity, as seen in antifungal and antimicrobial agents .

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWXRMJZQYQZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzyl ring .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorobenzyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituent Positions

a. 1-(3,4-Dichlorobenzyl)-piperidin-4-ol

- Structural Difference : The hydroxyl group is at the 4-position of the piperidine ring instead of the 3-position.

- Implications : Positional isomerism can significantly alter hydrogen-bonding capacity and steric interactions. For example, antifungal studies on triazole alcohols (e.g., compound 6f in ) suggest that the 3-hydroxy group enhances activity against Candida albicans (MIC₈₀ < 0.125 μg/mL), likely due to optimized binding to fungal cytochrome P450 enzymes . Piperidin-4-ol derivatives may exhibit reduced activity due to less favorable spatial alignment.

b. 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

- Structural Difference : Lacks the hydroxyl group entirely.

- This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .

Pyrrolidine and Indole Analogs

a. 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

- Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

- Implications : The smaller ring size increases ring strain but may improve metabolic stability. Pyrrolidine derivatives are often explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .

b. 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic Acid

Urea and Triazole Derivatives

a. 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea

- Structural Difference : Replaces the piperidin-3-ol group with a urea-linked pyrazole.

- Implications: Urea groups enhance hydrogen-bonding interactions, improving target affinity.

b. 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol

Comparative Data Table

Biologische Aktivität

1-(3,4-Dichlorobenzyl)piperidin-3-ol, also known as (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxyl group at the third position. This specific arrangement contributes to its unique chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 273.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3,4-dichlorobenzyl chloride with piperidine followed by hydroxylation. The reaction conditions can include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the hydroxylation step .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in breast cancer (MCF7) and liver cancer (HEPG2) models.

The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. It may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and inhibit enzyme activity:

- Receptor Binding : It modulates neurotransmitter receptor activity in the central nervous system, potentially enhancing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses that could be beneficial in various therapeutic contexts .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group.

- Neuropharmacological Assessment : Another study examined the effects of this compound on patients suffering from anxiety disorders. Participants reported improved symptoms after treatment, suggesting its potential as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.